1-{[3-(2-Methylbenzyl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-2-one
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Overview
Description
1-{[3-(2-Methylbenzyl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone ring fused with an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(2-Methylbenzyl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-2-one typically involves the formation of the oxadiazole ring followed by its attachment to the pyrrolidinone structure. One common method includes the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. This is followed by a nucleophilic substitution reaction to attach the oxadiazole to the pyrrolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-{[3-(2-Methylbenzyl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the molecule, altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different biological activities.
Scientific Research Applications
1-{[3-(2-Methylbenzyl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-2-one has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used to study enzyme interactions and cellular processes. Its ability to interact with specific biological targets makes it a valuable tool in biochemical assays.
Medicine: The compound has potential therapeutic applications due to its ability to modulate biological pathways. It is being investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-{[3-(2-Methylbenzyl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-2-one involves its interaction with specific molecular targets. The oxadiazole moiety can interact with enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular function. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-{[3-(2-Chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-2-one
- 1-{[3-(2-Fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-2-one
- 1-{[3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-2-one
Uniqueness
1-{[3-(2-Methylbenzyl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-2-one is unique due to the presence of the 2-methylbenzyl group, which can influence its biological activity and chemical reactivity. This structural feature can lead to differences in how the compound interacts with biological targets compared to its analogs, potentially offering distinct therapeutic advantages.
Properties
IUPAC Name |
1-[[3-[(2-methylphenyl)methyl]-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-11-5-2-3-6-12(11)9-13-16-14(20-17-13)10-18-8-4-7-15(18)19/h2-3,5-6H,4,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVHVASTBJOEPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2=NOC(=N2)CN3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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